molecular formula C10H5BrN2 B6285136 8-bromoisoquinoline-1-carbonitrile CAS No. 1082734-33-5

8-bromoisoquinoline-1-carbonitrile

Cat. No.: B6285136
CAS No.: 1082734-33-5
M. Wt: 233.1
InChI Key:
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Description

8-Bromoisoquinoline-1-carbonitrile is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 8-bromoisoquinoline-1-carbonitrile involves the bromination of isoquinoline. This process typically uses N-bromosuccinimide in the presence of a solvent like chloroform . Another method involves the Buchwald-Hartwig amination reaction, which couples 6-bromoisoquinoline-1-carbonitrile with a chiral primary amine using a palladium catalyst .

Industrial Production Methods

The industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yields and scalability, making them suitable for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-bromoisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromoisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to other isoquinoline derivatives. Its bromine and nitrile functional groups make it a versatile intermediate for various synthetic transformations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoisoquinoline-1-carbonitrile involves the bromination of isoquinoline followed by the addition of a cyano group to the carbon atom adjacent to the nitrogen atom.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium cyanide", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of isoquinoline using bromine and sulfuric acid to yield 8-bromoisoquinoline", "Step 2: Addition of a cyano group to the carbon atom adjacent to the nitrogen atom using sodium cyanide and acetic acid in water to yield 8-bromoisoquinoline-1-carbonitrile" ] }

CAS No.

1082734-33-5

Molecular Formula

C10H5BrN2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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